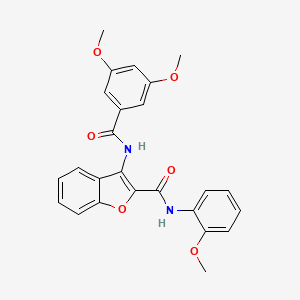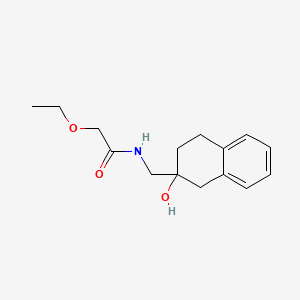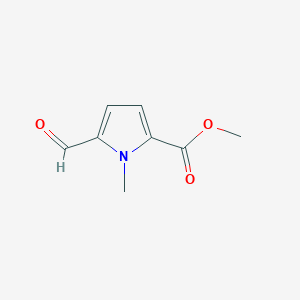
Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O8S and its molecular weight is 492.5. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging and Receptor Delineation
One of the primary applications of Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and its derivatives is in the field of positron emission tomography (PET) imaging, particularly for the delineation of 5-HT1A receptors in the human brain. Studies utilizing derivatives such as [11C]WAY-100635 have demonstrated their effectiveness in providing clear images of 5-HT1A receptors, offering insights into psychiatric and neurological disorders. This research underlines the compound's potential in investigating the pharmacology of drugs acting on the central nervous system (Pike et al., 1995).
Drug Metabolism and Pharmacokinetics
The compound and its analogs have been instrumental in studying drug metabolism and pharmacokinetics. For instance, the metabolism of zipeprol in humans and animals highlighted the compound's biotransformation through N-dealkylation, oxidation, hydroxylation, and methylation, shedding light on its metabolic pathways and potential impacts on drug design and safety (Constantin & Pognat, 1978).
Novel Radiopharmaceuticals Development
Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate derivatives have been explored for developing novel radiopharmaceuticals, such as [18F]DASA-23, for measuring pyruvate kinase M2 levels by PET. This is particularly relevant in the context of glioma, where PKM2 plays a critical role in tumor metabolism and is an important biomarker for cancer glycolytic re-programming. The first human studies of [18F]DASA-23 have shown promise for the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).
Enhanced Understanding of Drug Interactions
The compound's derivatives have facilitated an enhanced understanding of drug interactions at the receptor level, as evidenced by detailed studies on receptor binding and activity. This includes investigations into the behavior of radioactive metabolites and their impact on imaging and pharmacological studies, contributing to our understanding of drug efficacy and safety profiles (Osman et al., 1996).
Propiedades
IUPAC Name |
ethyl 4-[4-[(2-methoxy-4-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-9-6-16(25(28)29)14-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXBASLPURNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)
![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)



![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)



![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

